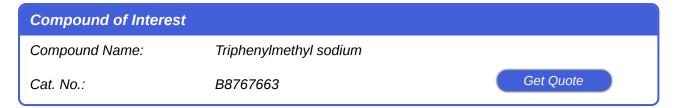


# Spectroscopic Characterization of Triphenylmethyl Sodium: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for **triphenylmethyl sodium**, a powerful non-nucleophilic base utilized in organic synthesis. While direct spectroscopic data for **triphenylmethyl sodium** is not extensively reported in publicly accessible literature, this document compiles available information on its synthesis and provides spectroscopic data for structurally related and relevant compounds to offer a comparative context. This guide also outlines detailed experimental protocols for the preparation and analysis of such compounds.

# **Spectroscopic Data Summary**

Quantitative spectroscopic data for the triphenylmethyl anion (trityl anion), the anionic component of **triphenylmethyl sodium**, is not readily available in the searched resources. However, for comparative purposes, the spectroscopic data for the closely related triphenylmethyl (trityl) cation is presented below. The deep red color of **triphenylmethyl sodium** solutions suggests strong absorption in the visible range.

Table 1: UV-Vis Spectroscopic Data for Triphenylmethyl Cation

Wavelength (λmax)	Molar Absorptivity (ε)	Solvent
435 nm	45000 cm <sup>-1</sup> M <sup>-1</sup>	2% TFA in CHCl <sub>3</sub> [1]
410 nm	45000 cm <sup>-1</sup> M <sup>-1</sup>	2% TFA in CHCl <sub>3</sub> [1]



Table 2: 13C NMR Spectroscopic Data for Triphenylmethyl Cation

Chemical Shift (δ) ppm	Assignment
212.4	Central C <sup>+</sup>
143.5	C-ipso
141.2	C-para
129.5	C-ortho/meta

Note: Specific assignments for ortho and meta carbons are often complex and may overlap.

# Experimental Protocols Synthesis of Triphenylmethyl Sodium

The preparation of **triphenylmethyl sodium** is typically achieved through the reaction of triphenylmethyl chloride with sodium metal in an anhydrous ethereal solvent.[2][3][4]

#### Materials:

- Triphenylmethyl chloride (Trityl chloride)
- Sodium metal
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Nitrogen gas (inert atmosphere)

#### Procedure:

- All glassware must be rigorously dried to exclude moisture.
- Sodium metal is cut into small pieces and added to a reaction flask containing anhydrous diethyl ether or THF under a nitrogen atmosphere.
- A solution of triphenylmethyl chloride in the same anhydrous solvent is added dropwise to the sodium suspension with stirring.



- The reaction mixture is stirred at room temperature. The formation of the intensely redcolored triphenylmethyl sodium indicates the progress of the reaction.
- The reaction is typically allowed to proceed for several hours to ensure complete conversion.
- The resulting solution of triphenylmethyl sodium is carefully decanted or filtered from the excess sodium and sodium chloride byproduct under an inert atmosphere.

### **NMR Spectroscopy**

Sample Preparation:

Due to the extreme reactivity of **triphenylmethyl sodium** with air and moisture, sample preparation for NMR analysis must be conducted under strictly anaerobic and anhydrous conditions, typically within a glovebox.

- An appropriate amount of the triphenylmethyl sodium solution is transferred to a clean, dry NMR tube.
- A deuterated, anhydrous, and non-reactive solvent such as THF-d<sub>8</sub> is used.
- The NMR tube must be sealed with a cap that prevents atmospheric contamination.

Data Acquisition (Hypothetical Parameters):

- Instrument: 400 MHz (or higher) NMR Spectrometer
- ¹H NMR:
  - Pulse Sequence: Standard single pulse
  - Spectral Width: -2 to 10 ppm
  - Relaxation Delay: 2 s
  - Number of Scans: 16
- 13C NMR:



Pulse Sequence: Proton-decoupled single pulse

Spectral Width: 0 to 220 ppm

Relaxation Delay: 5 s

Number of Scans: 1024 or more, depending on concentration.

### **UV-Vis Spectroscopy**

Sample Preparation:

Similar to NMR, sample preparation for UV-Vis spectroscopy must be performed under an inert atmosphere.

- A solution of triphenylmethyl sodium is prepared in a suitable anhydrous solvent (e.g., THF) inside a glovebox.
- The solution is transferred to a quartz cuvette with a path length of 1 cm.
- The cuvette is sealed to prevent exposure to air and moisture.

Data Acquisition:[5][6][7][8]

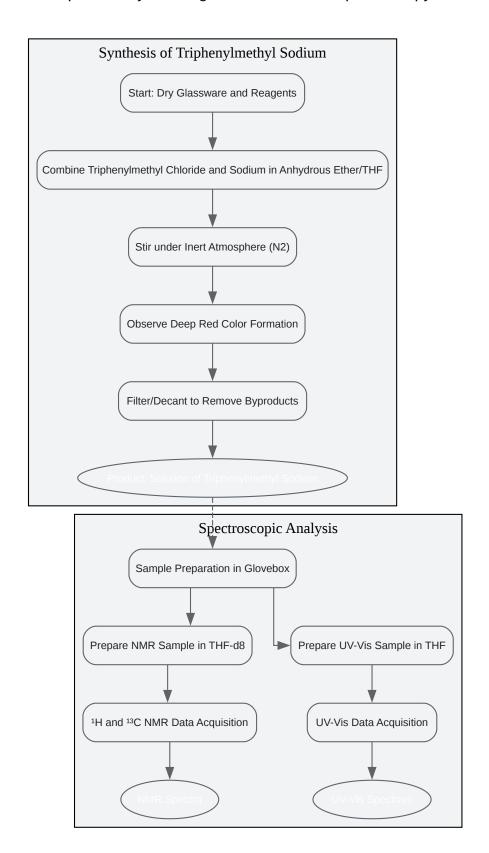
- A UV-Vis spectrophotometer is turned on and allowed to warm up for at least 20 minutes to stabilize the lamps.[6]
- A baseline correction is performed using a cuvette containing only the anhydrous solvent.
- The sample cuvette is then placed in the spectrophotometer.
- The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 800 nm, to identify the λmax values.[6]

# Visualizations

# Experimental Workflow for Synthesis and Spectroscopic Analysis



The following diagram illustrates the logical workflow for the synthesis of **triphenylmethyl sodium** and its subsequent analysis using NMR and UV-Vis spectroscopy.





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Caption: Workflow for the synthesis and spectroscopic analysis of **triphenylmethyl sodium**.

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